molecular formula C20H18N6O B5578562 N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide

N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B5578562
M. Wt: 358.4 g/mol
InChI Key: PTFXYYBUVZMTRO-UHFFFAOYSA-N
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Description

"N-(4-{[1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide" is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-methylphenyl substituent at the 1-position of the pyrazolo core and an acetamide group linked via a phenylamino bridge. This compound is part of a broader class of kinase inhibitors and heterocyclic therapeutics, characterized by their ability to modulate enzymatic activity through competitive binding . Its molecular formula is C₂₁H₂₀N₆O, with a molecular weight of 372.43 g/mol .

Properties

IUPAC Name

N-[4-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-13-4-3-5-17(10-13)26-20-18(11-23-26)19(21-12-22-20)25-16-8-6-15(7-9-16)24-14(2)27/h3-12H,1-2H3,(H,24,27)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFXYYBUVZMTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

: The synthesis of N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. Key steps might include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by its coupling with a 3-methylphenyl group and subsequent amination with 4-aminophenylacetamide. Precise reaction conditions such as solvents, catalysts, and temperature must be meticulously controlled.

For industrial production, large-scale batch reactors and continuous flow processes ensure high yield and purity. Techniques like crystallization, filtration, and drying are employed to isolate and purify the final product.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

: The compound exerts its effects through specific molecular interactions. Its pyrazolo[3,4-d]pyrimidine core is known to interact with enzymes or receptors, modulating their activity. It may influence various biological pathways by binding to active sites, altering enzymatic functions, or modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares a pyrazolo[3,4-d]pyrimidine scaffold with several analogs, but key structural differences influence physicochemical properties and biological activity:

Compound Key Substituents Structural Differentiation
Target Compound 3-Methylphenyl at 1-position; acetamide at para-phenylamino group Baseline structure for comparison.
N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide Phenyl at 1-position; thioacetamide linkage Sulfur atom replaces amino bridge; may alter solubility and target binding.
N-{4-[methyl(1-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}acetamide Methyl at pyrazolo 1-position; methylamino group Methylation may enhance metabolic stability but reduce binding affinity.
N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide Methoxyphenyl; 4-oxo group on pyrimidine Electron-withdrawing oxo group could decrease lipophilicity.
3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Piperidinyl group; phenoxyphenyl Bulky substituents may improve target selectivity but reduce solubility.

Physicochemical Properties

Property Target Compound 1m (Bisarylurea) 4a (Pyrazolo-Pyridine) 1n (Bisarylurea)
Molecular Weight 372.43 g/mol 429.41 g/mol 329.4 g/mol 462.42 g/mol
Melting Point Not reported 229.2–231.4°C 76% yield, m.p. not specified 178.4–179.0°C
Key Functional Groups Acetamide, 3-methylphenyl Urea, nitro group Phenyl, trimethylphenyl Trifluoromethyl, fluoro

SAR (Structure-Activity Relationship) Insights

  • Electron-Withdrawing Groups : Fluoro and nitro substituents (e.g., 1m, 1r) improve kinase inhibition but increase molecular weight and polarity .
  • Acetamide Linkage : The para-substituted acetamide in the target compound likely enhances hydrogen bonding with target proteins compared to thioacetamide analogs .
  • Aromatic Substitutions : 3-Methylphenyl (target) vs. 3-fluorophenyl () may alter steric hindrance and π-π stacking in binding pockets .

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